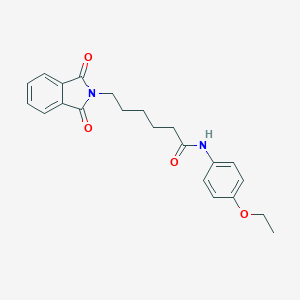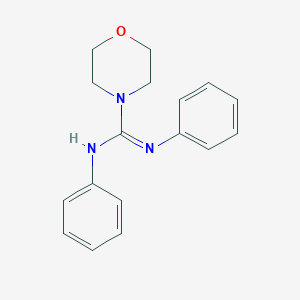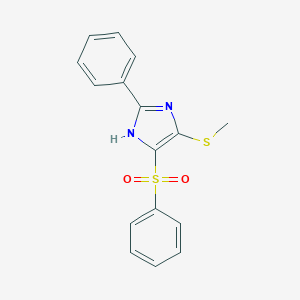
methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. For example, in a study conducted by Zhang et al. (2016), it was found that this compound inhibited the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2018), it was found that this compound exhibited bactericidal activity against various bacterial strains by disrupting the bacterial cell membrane. In another study conducted by Zhang et al. (2016), it was found that this compound induced apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, in a study conducted by Wang et al. (2015), it was found that this compound exhibited excellent photovoltaic properties due to its high electron mobility and good charge transport characteristics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its high solubility in organic solvents, which makes it easy to handle and manipulate in the laboratory. Moreover, this compound has been shown to exhibit excellent pharmacological properties, which makes it a potential candidate for drug discovery and development. However, one of the limitations of this compound is its low yield during the synthesis process, which makes it difficult to obtain large quantities of this compound for experimental purposes.
Direcciones Futuras
There are several future directions for the research on methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate. One of the future directions is to investigate the potential of this compound as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, future studies could focus on optimizing the synthesis process of this compound to increase its yield and reduce the cost of production. Furthermore, future studies could investigate the potential of this compound as a potential material for organic electronics and optoelectronics.
Métodos De Síntesis
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate can be synthesized through a multi-step process. The first step involves the condensation of 2-acetylthiophene with malononitrile in the presence of ammonium acetate to form 5-ethyl-2-methylthiophene-3-carbonitrile. The second step involves the cyclization of 5-ethyl-2-methylthiophene-3-carbonitrile with ethyl cyanoacetate in the presence of potassium tert-butoxide to form methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate. The yield of this synthesis method is around 50-60%.
Aplicaciones Científicas De Investigación
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In a study conducted by Zhang et al. (2016), it was found that methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate exhibited significant anticancer activity against various cancer cell lines. In another study conducted by Li et al. (2018), it was found that this compound exhibited potent antimicrobial activity against various bacterial strains. In the field of material science, this compound has been studied for its potential applications in organic electronics and optoelectronics. In a study conducted by Wang et al. (2015), it was found that methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate exhibited excellent photovoltaic properties and could be used as a potential material for organic solar cells.
Propiedades
Nombre del producto |
methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate |
|---|---|
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
methyl 6-amino-5-cyano-4-(5-ethylthiophen-2-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-4-9-5-6-11(21-9)13-10(7-16)14(17)20-8(2)12(13)15(18)19-3/h5-6,13H,4,17H2,1-3H3 |
Clave InChI |
TXCUWKTZYBDCJI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
SMILES canónico |
CCC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)

![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)
